molecular formula C4H6N4O B144062 4-Amino-6-methyl-1,3,5-triazin-2-ol CAS No. 16352-06-0

4-Amino-6-methyl-1,3,5-triazin-2-ol

Cat. No.: B144062
CAS No.: 16352-06-0
M. Wt: 126.12 g/mol
InChI Key: UUTHDVPZNWJUFV-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety information for 4-Amino-6-methyl-1,3,5-triazin-2-ol includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

Mechanism of Action

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function. The presence of an amino group in the compound might facilitate hydrogen bonding with target proteins, influencing their function .

Action Environment

The action, efficacy, and stability of 4-Amino-6-methyl-1,3,5-triazin-2-ol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action and efficacy.

Preparation Methods

4-Amino-6-methyl-1,3,5-triazin-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of cyanuric chloride with methylamine, followed by hydrolysis . The reaction conditions typically include the use of a solvent such as dioxane or water and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-6-methyl-1,3,5-triazin-2-ol undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

4-Amino-6-methyl-1,3,5-triazin-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in different fields.

Properties

IUPAC Name

4-amino-6-methyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHDVPZNWJUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274686
Record name 4-Amino-6-methyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16352-06-0
Record name 4-Amino-6-methyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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